3-Bromo-4-chloro-1-cyclopentyl-1H-pyrazole
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Overview
Description
3-Bromo-4-chloro-1-cyclopentyl-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are often used as building blocks in the synthesis of more complex molecules. This compound, with its unique substitution pattern, offers interesting properties that make it valuable in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-chloro-1-cyclopentyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclopentanone with hydrazine hydrate to form cyclopentyl hydrazine. This intermediate is then reacted with 3-bromo-4-chloro-1H-pyrazole under suitable conditions to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-chloro-1-cyclopentyl-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazoles, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
3-Bromo-4-chloro-1-cyclopentyl-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Bromo-4-chloro-1-cyclopentyl-1H-pyrazole is not fully understood. it is believed to interact with specific molecular targets and pathways, leading to its observed biological activities. For example, it may inhibit certain enzymes or receptors, thereby affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazole
- 4-Bromo-1H-pyrazole
- 3,5-Dibromo-1H-pyrazole
Uniqueness
3-Bromo-4-chloro-1-cyclopentyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, as it can serve as a versatile intermediate in the synthesis of more complex molecules .
Properties
Molecular Formula |
C8H10BrClN2 |
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Molecular Weight |
249.53 g/mol |
IUPAC Name |
3-bromo-4-chloro-1-cyclopentylpyrazole |
InChI |
InChI=1S/C8H10BrClN2/c9-8-7(10)5-12(11-8)6-3-1-2-4-6/h5-6H,1-4H2 |
InChI Key |
FROFVUXYEONQGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2C=C(C(=N2)Br)Cl |
Origin of Product |
United States |
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